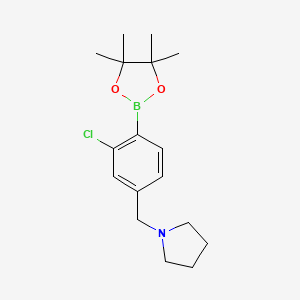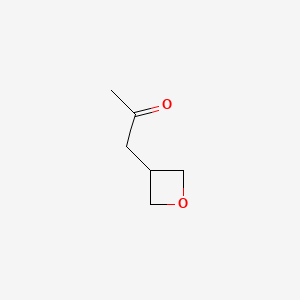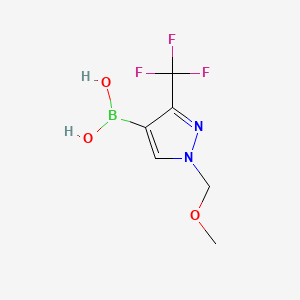![molecular formula C11H12N2O B580530 [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol CAS No. 1247367-86-7](/img/structure/B580530.png)
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound can be synthesized via a multistep process. One approach involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
Molecular Structure Analysis
The molecular structure of 2-methyl-4-(1H-pyrazol-1-yl)phenylmethanol consists of a pyrazole ring attached to a phenylmethanol group. The compound’s 1H and 13C NMR spectra confirm its structure . Additionally, UV-Vis spectrometry studies reveal green fluorescence with a maximum at 514 nm .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques : Various compounds similar to [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol have been synthesized, demonstrating the importance of specific synthesis techniques. For instance, Cao et al. (2010) discussed the synthesis and crystal structure of a related compound using X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).
Crystal Structure Analysis : The crystal structure of similar compounds has been a subject of research. Sun et al. (2017) analyzed the crystal structure of a related compound, highlighting the significance of structural analysis (Sun, Zhai, Sun, Tan, Weng, & Liu, 2017).
Biological Activities
Antimicrobial Activity : Kumar et al. (2012) explored the antimicrobial activity of certain derivatives, indicating the potential for these compounds in medical applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Herbicidal and Insecticidal Activities : Wang et al. (2015) found that some derivatives exhibit favorable herbicidal and insecticidal activities, suggesting their use in agriculture (Wang, Wu, Liu, Li, Song, & Li, 2015).
Advanced Synthesis Methods
- Microwave-Assisted Synthesis : Ashok et al. (2017) demonstrated a microwave-assisted synthesis method for related compounds, showcasing the evolution of synthesis techniques (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Pharmaceutical Applications
Potential in Cancer Therapy : Liu et al. (2017) synthesized derivatives of 3-phenyl-1H-pyrazole, a related compound, and discussed their potential in cancer therapy (Liu, Xu, & Xiong, 2017).
Inhibitors of Fructose-1,6-Bisphosphatase : Rudnitskaya et al. (2009) identified certain derivatives as potential inhibitors of fructose-1,6-bisphosphatase, relevant to medicinal chemistry (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Propiedades
IUPAC Name |
(2-methyl-4-pyrazol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOIZYXAVAGOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
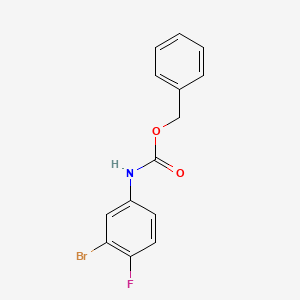

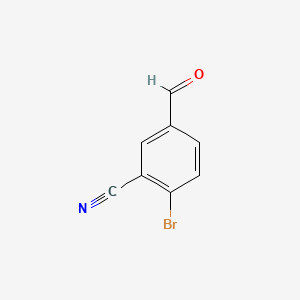
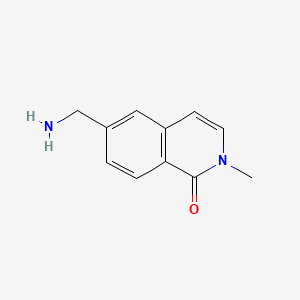
![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

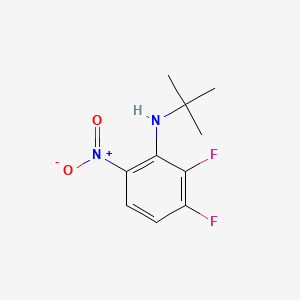
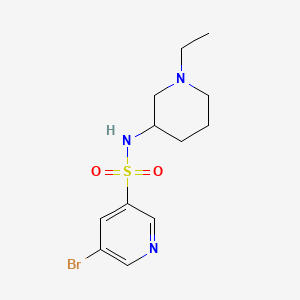
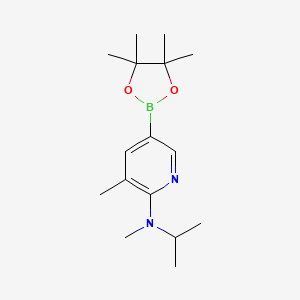
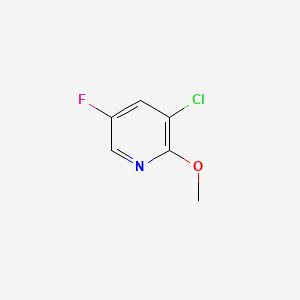
![N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580464.png)
